molecular formula C7H6FNO3 B151165 (2-Fluoro-5-nitrophenyl)methanol CAS No. 63878-73-9

(2-Fluoro-5-nitrophenyl)methanol

Cat. No. B151165
CAS RN: 63878-73-9
M. Wt: 171.13 g/mol
InChI Key: IFIOUOYJVOSTFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated nitrophenyl derivatives as intermediates. For example, the kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas were studied, indicating that these compounds can undergo substitution reactions where the halogen is replaced by other groups, such as sulfur from thiourea . This suggests that (2-Fluoro-5-nitrophenyl)methanol could potentially be synthesized through similar substitution reactions where the fluorine atom is replaced by a methanol-derived moiety.

Molecular Structure Analysis

While the molecular structure of (2-Fluoro-5-nitrophenyl)methanol is not directly provided, the structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was characterized, indicating that halogenated nitrophenyl compounds can be crystallized and structurally determined . This implies that (2-Fluoro-5-nitrophenyl)methanol could also be subject to crystallographic analysis to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl derivatives is highlighted in the reduction of nitro aromatic compounds using phenyl (2-quinolyl) methanol . This indicates that nitro groups in these compounds are susceptible to reduction reactions. Therefore, (2-Fluoro-5-nitrophenyl)methanol may also undergo reduction of the nitro group to an amino group under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol are not directly reported, but the properties of similar compounds can provide some insights. For instance, the solvolysis and cyclization reactions of halogenated nitrophenyl derivatives suggest that these compounds have significant reactivity in the presence of nucleophiles like methoxide ions . Additionally, the ability to form crystals for structural analysis indicates that these compounds have definitive solid-state properties that can be characterized .

Relevant Case Studies

One of the papers discusses the use of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa, which is a key enzyme in cell-to-cell communication . This demonstrates a potential application of nitrophenyl methanol derivatives in the development of anti-infective agents. Although (2-Fluoro-5-nitrophenyl)methanol is not specifically mentioned, its structural similarity suggests it could be explored for similar biological activities.

Safety And Hazards

The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2-fluoro-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIOUOYJVOSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403284
Record name (2-fluoro-5-nitrophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-nitrophenyl)methanol

CAS RN

63878-73-9
Record name 2-Fluoro-5-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63878-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-fluoro-5-nitrophenyl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID50403284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-nitrophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitro-benzaldehyde (1000 mg, 5.91 mmoles) in MeOH (10 mL) was added NaBH4 (182 mg, 4.82 mmoles). The reaction mixture was stirred for 3 h at 0° C. The reaction mixture was acidified with HCl 1M until pH4, concentrated. 50 mL of water was added and the compound was extracted with Et2O. The organic layer was dried over MgSO4, filtered, evaporated. Expected compound was obtained as a pale yellow solid (1007 mg, 99% yield). mp=62-64° C. 1H NMR (300 MHz, CDCl3) δ8.43; (dd, 6-CH, J=6.2 Hz and 2.9 Hz, 1H), 8.19; (ddd, J=9 Hz, 4.5 Hz and 2.9 Hz, 1H), 7.20; (dd, J=9.0 Hz and 9.0 Hz, 1H), 4.85; (d, J=3.6 Hz, 2H), 2.12; (s large, 1H). 13C NMR (75 MHz, CDCl3) δ125.0; (CH, d, J=10.0 Hz), 124.7; (CH, d, J=6.9 Hz), 116.2; (CH, d, J=23.6 Hz), 58.2; (CH2).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-5-nitro-benzoic acid (2.9 g, 15.7 mmol) in THF (20 ml) was slowly added 1M BH3.THF (30 ml, 30 mmol) at 0° C. The reaction mixture was stirred at rt overnight, quenched carefully with MeOH until no H2 evolution, evaporated and redissolved in MeOH, evaporated again to give 394A (2.7 g, 100%) as a yellow solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

Sodium borohydride (15.0 g, 0.397 mol) was added portionwise to a 0° C. solution of 2-fluoro-5-nitrobenzaldehyde (82.4 g, 0.487 mol) in anhydrous methanol (1 L). The reaction mixture was stirred at 0° C. for 0.5 hours and was quenched by adding 1N hydrochloric acid solution (500 mL), which resulted in a pH range of between 4 and 5. The product, which precipitated out when methanol was removed, was collected by filtration. To obtain additional product, the filtrate was extracted with ether (4×500 mL). The ether layer was washed with brine and dried to give crude material which was combined with the other material and recrystallized from ethyl acetate in petroleum ether to give 1-fluoro-2-hydroxymethyl-4-nitrobenzene (69.4 g, 0.406 mol, 83%, mp 50°-53° C.). This material was dissolved in ethyl acetate (1 L) and treated with stannous chloride dihydrate (451 g, 1.99 mol) at reflux temperature for 24 hours. The reaction mixture was poured into ice water (1.5 L), basified using 2.5N sodium hydroxide solution to pH 9, and extracted with ethyl acetate (4×1 L), which was washed with brine and dried. Removal of ethyl acetate gave 3-hydroxymethyl-4-fluoroaniline (34.2 g, 60%, mp 80°-84° C.; Tani et al., Chem. Pharm. Bull. 30, 3530, 1982: mp 95°-98° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

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